molecular formula C14H19NO3 B7481761 N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,2-dimethylpropanamide

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,2-dimethylpropanamide

Cat. No.: B7481761
M. Wt: 249.30 g/mol
InChI Key: WKPVTKUQWLFDRY-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,2-dimethylpropanamide is a synthetic organic compound that belongs to the class of benzodioxin derivatives This compound is characterized by the presence of a benzodioxin ring system, which is a bicyclic structure containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,2-dimethylpropanamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with appropriate alkylating agents. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzodioxin ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxin oxides, while substitution reactions can produce various substituted benzodioxin derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,2-dimethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
  • N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(2,3-dimethoxyphenyl)acetamide
  • N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)cyclopentanecarboxamide

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of the benzodioxin ring and the dimethylpropanamide moiety. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)13(16)15-8-10-9-17-11-6-4-5-7-12(11)18-10/h4-7,10H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPVTKUQWLFDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1COC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,2-dimethylpropanamide
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N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,2-dimethylpropanamide
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N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,2-dimethylpropanamide
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N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,2-dimethylpropanamide
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N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,2-dimethylpropanamide
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N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,2-dimethylpropanamide

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